1-Methyl-3-n-octylimidazolium Hexafluorophosphate
Overview
Description
1-Methyl-3-n-octylimidazolium Hexafluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H23F6N2P and its molecular weight is 340.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solvent for Photochemical Reactions : The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (bmim-PF6) is effective as a solvent for photochemical reactions, with benefits such as low oxygen solubility, slow molecular diffusion, and enhancement of triplet excited state and radical ion lifetime (Álvaro et al., 2002).
Extraction Solvent in Petrochemical Processes : It acts as an extraction solvent in petrochemical processes, particularly for removing alkanes from their azeotropic mixture with ethanol (Pereiro & Rodríguez, 2008).
Catalysis of Polymer Synthesis : Lipase PS-C catalyzes the synthesis of high molecular weight polymers using 1-Butyl-3-methylimidazolium hexafluorophosphate ionic liquid (Nara et al., 2003).
Recyclable Catalyst for Hydrogenation Reactions : Iridium nanoparticles in imidazolium ionic liquids are recyclable catalysts for biphasic hydrogenation of olefins under mild conditions (Dupont et al., 2002).
Modeling and Simulation : A developed united-atom model of 1-butyl-3-methylimidazolium hexafluorophosphate/nitrate ionic liquid accurately predicts equilibrium properties and temperature dependence (Micaêlo et al., 2006).
Viscosity Studies : Viscosity studies of 1-hexyl-3-methylimidazolium hexafluorophosphate and 1-octyl-3-methylimidazolium hexafluorophosphate at high pressures show similarities in their behaviors (Tomida et al., 2007).
Thermodynamic Properties : Thermodynamic properties of 1-n-butyl-3-methylimidazolium hexafluorophosphate have been extensively studied through Monte Carlo simulations and molecular dynamics (Shah et al., 2002).
Plasticizer for Poly(methyl methacrylate) : Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate can effectively plasticize poly(methyl methacrylate), offering comparable physical characteristics and greater thermal stability compared to traditional plasticizers (Scott et al., 2002).
Mechanism of Action
Target of Action
1-Methyl-3-n-octylimidazolium Hexafluorophosphate, also known as 1-octyl-3-methylimidazolium hexafluorophosphate, is an ionic liquid . Ionic liquids are salts in a liquid state at low temperatures, often below room temperature. They have various applications, including in batteries and speciality syntheses
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As an ionic liquid, it can interact with various substances through ion-dipole interactions, hydrogen bonding, and van der Waals forces . These interactions can influence the solubility and reactivity of other compounds, making ionic liquids useful as solvents in various chemical reactions .
Biochemical Pathways
It can influence these pathways indirectly by altering the physical properties of the reaction environment .
Result of Action
The effects of this compound are largely dependent on its application. In the context of chemical reactions, it can enhance reaction rates and improve the yield of desired products . In the context of batteries, it can improve energy storage and discharge efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the slow decomposition of the anion . Temperature can also influence the physical properties of the ionic liquid, which in turn can affect its interactions with other substances .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.F6P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-7(2,3,4,5)6/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCIJNHHTXBJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047952 | |
Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304680-36-2 | |
Record name | 1-Octyl-3-methylimidazolium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304680-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-n-octylimidazolium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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